molecular formula C15H24O3Si B8656997 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde CAS No. 828242-83-7

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde

Cat. No.: B8656997
CAS No.: 828242-83-7
M. Wt: 280.43 g/mol
InChI Key: WSWLGVMHMFJCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tert-butyl(dimethyl)silyl-protected ethoxy group. This compound is often used in organic synthesis due to its unique reactivity and stability provided by the silyl protecting group.

Properties

CAS No.

828242-83-7

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]benzaldehyde

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-10-9-17-14-8-6-7-13(11-14)12-16/h6-8,11-12H,9-10H2,1-5H3

InChI Key

WSWLGVMHMFJCLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOC1=CC=CC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to further reactions to introduce the benzaldehyde moiety .

Industrial Production Methods

the general approach involves large-scale protection reactions followed by purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid.

    Reduction: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol.

    Deprotection: 3-(2-hydroxyethoxy)benzaldehyde.

Scientific Research Applications

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde primarily involves its reactivity as an aldehyde and the stability provided by the silyl protecting group. The silyl group prevents unwanted side reactions, allowing for selective transformations at the aldehyde moiety. The compound can participate in nucleophilic addition reactions, where the aldehyde carbonyl carbon acts as an electrophile .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid
  • 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol
  • 3-(2-hydroxyethoxy)benzaldehyde

Uniqueness

3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is unique due to the presence of the silyl protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis compared to its unprotected counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.